6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol
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Overview
Description
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-halo derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Potassium carbonate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various alkylated derivatives .
Scientific Research Applications
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(methylthio)pyrimidin-4-ol
- 5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol
- Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate .
Uniqueness
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound's structure includes a methylsulfanyl group, which may enhance its reactivity and interactions with biological targets. Research into its biological activity reveals various pharmacological properties, including antimicrobial, anti-inflammatory, and potentially anticancer effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to therapeutic effects. For instance, compounds with similar pyrimidine structures have been shown to exhibit unique mechanisms of action against pathogens like Mycobacterium tuberculosis and various cancer cell lines .
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit notable antimicrobial properties. Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example:
- E. coli and S. aureus are among the bacteria targeted by these compounds.
- Antifungal activity has been noted against species such as A. flavus and A. niger .
Anti-inflammatory Effects
Pyrimidine derivatives have been evaluated for their anti-inflammatory properties. In vivo studies have shown that certain compounds can significantly inhibit inflammation markers, with some exhibiting higher efficacy than standard anti-inflammatory drugs like indomethacin. The presence of specific functional groups in these compounds enhances their ability to modulate inflammatory responses .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can lead to increased cytotoxicity against various cancer cell lines. For instance, methyl-substituted derivatives have shown heightened anticancer action compared to their phenyl counterparts .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-methyl-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-8(11)10-7(9-6)3-4-12-2/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
IKQHQEKFNJOSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CCSC |
Origin of Product |
United States |
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